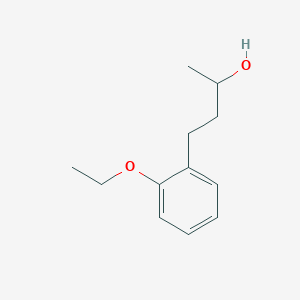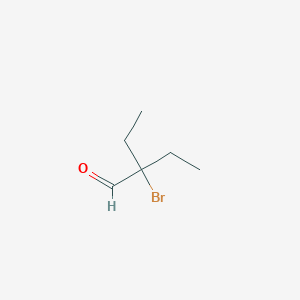
(3-Isopropyl-4-methoxyphenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-methoxy-3-(propan-2-yl)phenyl]methanamine: is an organic compound that belongs to the class of aromatic amines It features a methoxy group (-OCH₃) and an isopropyl group (-CH(CH₃)₂) attached to a benzene ring, along with a methanamine group (-CH₂NH₂)
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-methoxy-3-(propan-2-yl)phenyl]methanamine typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxyacetophenone.
Reduction: The carbonyl group of 4-methoxyacetophenone is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH₄).
Substitution: The hydroxyl group is then substituted with an isopropyl group using isopropyl bromide (CH₃CHBrCH₃) in the presence of a base like potassium carbonate (K₂CO₃).
Amination: The final step involves the conversion of the resulting compound to [4-methoxy-3-(propan-2-yl)phenyl]methanamine through a reductive amination process using formaldehyde (HCHO) and ammonia (NH₃) or a suitable amine source.
Industrial Production Methods: Industrial production of [4-methoxy-3-(propan-2-yl)phenyl]methanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions:
Oxidation: [4-methoxy-3-(propan-2-yl)phenyl]methanamine can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as LiAlH₄ or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Chemistry:
Catalysis: [4-methoxy-3-(propan-2-yl)phenyl]methanamine can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Medicine:
Drug Development: Due to its structural features, [4-methoxy-3-(propan-2-yl)phenyl]methanamine can serve as a lead compound in the development of pharmaceuticals targeting specific biological pathways.
Industry:
Material Science: The compound can be used in the synthesis of polymers and other advanced materials with specific properties.
作用機序
The mechanism of action of [4-methoxy-3-(propan-2-yl)phenyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The methoxy and isopropyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets would depend on the specific application and context of use.
類似化合物との比較
4-methoxyphenylmethanamine: Lacks the isopropyl group, making it less hydrophobic and potentially altering its binding properties.
3-(propan-2-yl)phenylmethanamine: Lacks the methoxy group, which may affect its electronic properties and reactivity.
Uniqueness:
Hydrophobicity: The presence of the isopropyl group increases the compound’s hydrophobicity, potentially enhancing its interaction with hydrophobic pockets in enzymes or receptors.
Electronic Effects: The methoxy group can donate electron density to the aromatic ring, influencing the compound’s reactivity and binding characteristics.
特性
分子式 |
C11H17NO |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
(4-methoxy-3-propan-2-ylphenyl)methanamine |
InChI |
InChI=1S/C11H17NO/c1-8(2)10-6-9(7-12)4-5-11(10)13-3/h4-6,8H,7,12H2,1-3H3 |
InChIキー |
OTVIYWCNACHLNK-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=CC(=C1)CN)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


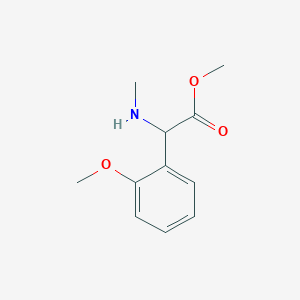
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)adamantane-1-carboxylicacid](/img/structure/B13519607.png)

![rac-N-[(1r,4r)-4-(aminomethyl)cyclohexyl]-1-(1H-1,2,3,4-tetrazol-1-yl)cyclohexane-1-carboxamide hydrochloride, trans](/img/structure/B13519625.png)
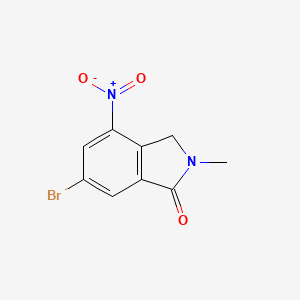
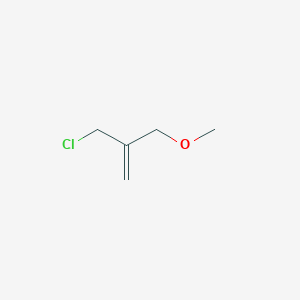
![3-[4-(Difluoromethoxy)phenyl]oxan-3-aminehydrochloride](/img/structure/B13519644.png)


![2-Nitrobicyclo[2.2.1]heptane](/img/structure/B13519649.png)
